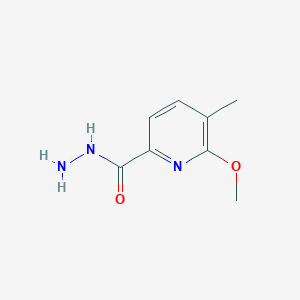
6-Methoxy-5-methylpicolinohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methoxy-5-methylpicolinohydrazide is a chemical compound with the molecular formula C8H11N3O2 and a molecular weight of 181.19 g/mol It is a derivative of picolinic acid and features a methoxy group at the 6th position and a methyl group at the 5th position on the pyridine ring, along with a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-methylpicolinohydrazide typically involves the reaction of 6-methoxy-5-methylpicolinic acid with hydrazine hydrate under controlled conditions. The reaction is carried out in a suitable solvent, such as ethanol or methanol, at elevated temperatures to facilitate the formation of the hydrazide derivative .
Industrial Production Methods
For industrial-scale production, the synthesis process can be optimized to enhance yield and purity. This may involve the use of advanced techniques such as continuous flow reactors, which allow for better control over reaction parameters and scalability. The reaction conditions, including temperature, pressure, and solvent choice, are carefully monitored to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-5-methylpicolinohydrazide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazide group to other functional groups.
Substitution: The methoxy and methyl groups can participate in substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, pH levels, and solvent environments .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms. Substitution reactions can lead to a variety of derivatives with different functional groups .
Scientific Research Applications
6-Methoxy-5-methylpicolinohydrazide has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 6-Methoxy-5-methylpicolinohydrazide involves its interaction with specific molecular targets and pathways. The hydrazide group can form covalent bonds with various biomolecules, leading to alterations in their function. This can result in the inhibition of enzyme activity, disruption of cellular processes, and induction of cell death in certain cases . The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that the compound may interact with proteins involved in cell signaling and metabolism .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 6-Methoxy-5-methylpicolinohydrazide include other picolinohydrazide derivatives, such as:
- 6-Methoxy-5-chloropicolinohydrazide
- 6-Methoxy-5-fluoropicolinohydrazide
- 6-Methoxy-5-bromopicolinohydrazide
Uniqueness
What sets this compound apart from its analogs is the presence of the methyl group at the 5th position, which can influence its chemical reactivity and biological activity. This unique structural feature may confer distinct properties, making it a valuable compound for specific applications in research and industry .
Properties
CAS No. |
1378381-41-9 |
|---|---|
Molecular Formula |
C8H11N3O2 |
Molecular Weight |
181.19 g/mol |
IUPAC Name |
6-methoxy-5-methylpyridine-2-carbohydrazide |
InChI |
InChI=1S/C8H11N3O2/c1-5-3-4-6(7(12)11-9)10-8(5)13-2/h3-4H,9H2,1-2H3,(H,11,12) |
InChI Key |
LYZAPOZLPDIVQK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N=C(C=C1)C(=O)NN)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(3aR,6aS)-hexahydro-1H-spiro[pentalene-2,2'-[1,3]dioxolan]-5-ol](/img/structure/B11909639.png)

![Pyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B11909672.png)
![Methyl octahydropyrrolo[1,2-a]pyrazine-3-carboxylate](/img/structure/B11909677.png)

![2-(3-Aminobicyclo[1.1.1]pentan-1-yl)acetic acid hydrochloride](/img/structure/B11909685.png)




![8-Methoxy-1,2,3,4-tetrahydrocyclopenta[b]indole](/img/structure/B11909702.png)
![4-Methyl-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole](/img/structure/B11909706.png)

